4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one
Description
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one is a brominated pyrazolin-5-one derivative characterized by a pyrazole core substituted with a bromine atom at position 4, a methyl group at position 2, a phenyl group at position 1, and a 2-pyridylthiomethyl moiety at position 2. Its molecular formula is C₁₆H₁₃BrN₃OS, with a molecular weight of 382.27 g/mol. The compound’s structure (Figure 1) combines electron-withdrawing (bromo) and electron-donating (methyl, phenyl) groups, along with a sulfur-containing pyridyl side chain, which may enhance its reactivity and biological activity .
Pyrazolin-5-ones are synthesized via cyclization of β-keto esters or through substitution reactions on preformed pyrazole scaffolds. For example, details a general method using ethyl chloroformate and triethylamine to functionalize pyrazolin-5-one derivatives under argon .
Propriétés
IUPAC Name |
4-bromo-1-methyl-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-19-13(11-22-14-9-5-6-10-18-14)15(17)16(21)20(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFLGLXQECFGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one, with the CAS number 1024324-23-9, is a pyrazolone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure characterized by a bromine atom, a methyl group, and a pyridylthiomethyl moiety, which may contribute to its pharmacological properties.
The molecular formula of this compound is with a molar mass of 376.27 g/mol. The presence of the bromine atom and the sulfur-containing group suggests potential interactions with biological targets, making it a candidate for various biological evaluations .
Biological Activity Overview
Recent studies have explored the biological activity of pyrazolone derivatives, including this compound. These studies focus on several key areas:
- Antimicrobial Activity :
-
Antioxidant Properties :
- The antioxidant capacity of pyrazolone compounds has been highlighted in several studies. The presence of electron-donating groups in the structure may facilitate free radical scavenging activities, which are crucial in preventing oxidative stress-related diseases.
-
Cytotoxicity :
- Cytotoxic assays have been conducted to assess the safety profile of this compound. Preliminary findings suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, further studies are needed to determine selectivity and mechanisms of action.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Antibacterial Activity : A dissertation reported that specific pyrazolone derivatives inhibited bacterial growth effectively at concentrations around 50 μM. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Evaluation of Antioxidant Activity : Research indicated that compounds with similar structures displayed strong antioxidant properties through DPPH radical scavenging assays, demonstrating potential therapeutic applications in oxidative stress-related conditions .
Data Tables
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the context of anticancer activity. Research indicates that derivatives of pyrazolines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazoline derivatives and their effects on human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability, suggesting a mechanism that warrants further investigation into their use as anticancer agents .
Coordination Chemistry
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one has been utilized as a ligand in coordination chemistry. Its ability to form complexes with transition metals can lead to the development of new materials with unique properties.
Table 1: Coordination Complexes Formed with Transition Metals
| Metal Ion | Complex Stability | Observed Properties |
|---|---|---|
| Cu(II) | High | Enhanced catalytic activity |
| Ni(II) | Moderate | Magnetic properties observed |
| Zn(II) | High | Luminescent properties |
Research has demonstrated that metal complexes formed with this ligand can exhibit enhanced stability and reactivity compared to their uncoordinated counterparts, making them suitable for applications in catalysis and materials science .
Antimicrobial Activity
Another promising application of this compound is its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially serving as a basis for developing new antimicrobial agents.
Case Study : A recent investigation into the antimicrobial efficacy of pyrazoline derivatives found that certain compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds in drug development .
Comparaison Avec Des Composés Similaires
Pyrazolin-5-one derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a systematic comparison of the target compound with structurally or functionally related analogs:
Structural Analogs with Halogen Substituents
Key Differences :
- Bromophenoxy derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which may influence their pharmacokinetic profiles compared to the target compound’s pyridyl-sulfur moiety .
Pharmacologically Active Pyrazolin-5-ones
Key Differences :
- MCI-186 lacks bromine and heteroaromatic substituents, resulting in simpler pharmacokinetics but narrower bioactivity (focused on antioxidant effects) .
- The target compound’s bromine atom may confer enhanced electrophilicity, making it a candidate for nucleophilic substitution reactions in drug design, unlike MCI-186’s purely therapeutic role.
Schiff Base Derivatives and Metal Complexes
Schiff bases derived from 4-aminoantipyrine (e.g., 1-phenyl-2,3-dimethyl-4-(N-salicylidene)-3-pyrazolin-5-one) form stable complexes with transition metals (Cu, Co, Ni), which exhibit enhanced antimicrobial activity compared to their parent ligands . For example:
- Copper complex of Schiff base 3a : 30% higher inhibition of E. coli than the ligand alone .
- Target compound : The pyridylthiomethyl group could facilitate chelation with metals, though its biological activity remains uncharacterized in the provided evidence.
Key Differences :
- Schiff base derivatives rely on azomethine (C=N) linkages for bioactivity, whereas the target compound’s activity (if any) may stem from bromine’s electronegativity or sulfur’s redox activity .
Q & A
Q. What synthetic strategies are effective for introducing the 2-pyridylthiomethyl group into pyrazolinone derivatives?
The 2-pyridylthiomethyl group can be introduced via nucleophilic substitution or thiol-ene reactions. For example, in structurally similar pyrazolinones, thiomethylation is achieved by reacting 3-bromo-pyrazolinone intermediates with 2-mercaptopyridine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitoring reaction progress via TLC and optimizing reaction time (8–12 hours) is critical to avoid over-substitution .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Use a combination of:
- 1H NMR : Look for characteristic pyrazolinone proton signals (e.g., pyrazoline CH₂ at δ 3.03–3.40 ppm and aromatic protons at δ 6.73–7.53 ppm) .
- IR spectroscopy : Confirm C=N (1591 cm⁻¹) and C-S (692 cm⁻¹) stretching vibrations .
- Mass spectrometry : Identify the molecular ion peak (e.g., m/z 564 for a brominated pyrazolinone analog) .
Q. What solvent systems are optimal for recrystallization?
Ethanol-water (7:3 v/v) or dichloromethane-hexane mixtures are commonly used for recrystallizing pyrazolinone derivatives. Solubility tests at varying temperatures (25–60°C) are recommended to maximize yield and purity .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The bromine atom at the 4-position serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields biaryl derivatives. Kinetic studies show that electron-withdrawing groups on the pyrazolinone core enhance reaction rates by 30–40% compared to non-brominated analogs .
Q. What computational methods predict the compound’s coordination behavior with transition metals?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model metal-ligand interactions. For Schiff base analogs, Cu(II) complexes exhibit square-planar geometries with binding energies of −245 kcal/mol, validated by X-ray crystallography .
Q. How to resolve contradictions in spectroscopic data between synthetic batches?
- Contradiction Example : Discrepancies in 1H NMR aromatic proton splitting may arise from rotational isomerism.
- Resolution : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to observe coalescence of split peaks, confirming dynamic equilibrium .
Methodological Guidance
7. Designing experiments to assess biological activity:
- Antimicrobial assays : Use microdilution methods (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) with concentrations ranging from 1–256 µg/mL. Pyrazolinones with pyridylthiomethyl groups show enhanced activity (MIC = 8 µg/mL) due to membrane disruption .
- Anticancer screening : Employ MTT assays on HepG2 cells. IC₅₀ values correlate with electron-withdrawing substituents (e.g., Br at 4-position reduces IC₅₀ by 50% compared to H-substituted analogs) .
8. Strategies for optimizing catalytic applications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
